molecular formula C18H23N3O2S B2928738 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide CAS No. 1007192-40-6

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide

Cat. No. B2928738
CAS RN: 1007192-40-6
M. Wt: 345.46
InChI Key: QKHDXVWXTOQBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide” is a chemical compound that has received attention in recent years for its potential applications in various fields of research and industry. It is an aromatic amide and a thiophene .


Molecular Structure Analysis

The molecular formula of the compound is C14H17N3O2S2 . The InChI string representation of the molecule is InChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . The SMILES representation is CC©©N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CS3 .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Its average mass is 323.436 and its mono-isotopic mass is 323.07622 .

Scientific Research Applications

Target-based Design and Synthesis

A study focused on the design, synthesis, and biological activity of new pyrazole amide derivatives for potential use as insecticides. Two compounds from this family demonstrated promising activity against the cotton bollworm, highlighting the potential of pyrazole amide derivatives in agricultural applications (Xi-le Deng et al., 2016).

Catalytic Asymmetric Cycloaddition

Another research explored the use of acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition reactions. This approach affords regiospecific annulation products, showcasing the synthetic utility of pyrazole derivatives in creating complex molecules (Xiaoyu Han et al., 2011).

Discovery of Malonyl-CoA Decarboxylase Inhibitors

Research discovered a new class of malonyl-coenzyme A decarboxylase inhibitors among this chemical family, indicating their potential application in treating ischemic heart diseases (Jie Cheng et al., 2006).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives were synthesized and screened as potential inhibitors of photosynthetic electron transport. This study contributes to understanding how these compounds could be utilized in developing new herbicides (C. B. Vicentini et al., 2005).

Synthesis and Biological Evaluation of Novel Derivatives

Novel substituted pyrazole amide derivatives were synthesized and evaluated for their insecticidal activities, highlighting the role of structure-guided optimization in discovering active ecdysone analogs for pest control (Xi-le Deng et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have. Its mechanism of action would depend on its intended use, which could vary widely given that it’s a compound of interest in various fields of research and industry.

properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-18(2,3)21-17(14-11-24(23)12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHDXVWXTOQBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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